3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Flow Chemistry Process Intensification Pharmaceutical Intermediates

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) is the indispensable key intermediate for the convergent synthesis of the FDA‑approved antidepressant vilazodone hydrochloride. Unlike the 4‑hydroxybutyl or 4‑chlorobutanoyl analogs, its unique 4‑chlorobutyl side chain provides a critical electrophilic handle that enables direct nucleophilic coupling with the piperazinylbenzofuran fragment—eliminating extra activation or reductive deoxygenation steps, reducing process complexity, and maximizing overall yield. High‑purity grade (>99.0% by HPLC) is available in multi‑kilogram quantities with full documentation (CoA, HPLC, NMR, MS) to support scalable GMP manufacturing campaigns. Procurement in bulk ensures a robust, cost‑effective supply chain for ANDA filing and commercial API production.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 143612-79-7
Cat. No. B143918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobutyl)-1H-indole-5-carbonitrile
CAS143612-79-7
Synonyms3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)CCCCCl
InChIInChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2
InChIKeyNJJWMEJWFYRORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) as a Vilazodone Key Intermediate for Pharmaceutical R&D


3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) is a halogenated indole derivative that serves as an essential synthetic building block, most prominently as the key intermediate in the convergent synthesis of the antidepressant drug vilazodone hydrochloride [1][2]. This compound possesses the core indole-5-carbonitrile scaffold with a functionalized 4-chlorobutyl side chain that enables subsequent coupling reactions [3]. As a critical pharmaceutical intermediate, it is widely employed in the preparation of dual 5-HT1A receptor agonists/serotonin reuptake inhibitors and allosteric IGF-1R inhibitors .

Why Generic 5-Cyanoindole Derivatives Cannot Replace 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in Vilazodone Synthesis


In-class compounds, such as 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile or 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, cannot be interchanged without significant process alteration or yield reduction. The 4-chlorobutyl side chain of the target compound provides a critical electrophilic handle for the subsequent nucleophilic substitution with the piperazinylbenzofuran fragment, a step that defines the convergent vilazodone synthetic strategy [1]. Substituting the chloro group with a hydroxy group (e.g., 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile) would require an additional activation step, such as mesylation or tosylation, adding complexity and potentially reducing overall yield [2]. Conversely, the corresponding ketone intermediate (3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile) requires an extra reductive deoxygenation step to achieve the saturated alkyl chain, which, when conducted via standard batch processes, typically results in lower yields and necessitates further purification to achieve comparable purity levels [3].

Quantitative Performance Differentiation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Against Analogs


Continuous Flow Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Delivers Superior Yield vs. Batch Processing of Ketone Intermediate

A continuous flow process employing a Continuous Stirred Tank Reactor (CSTR) for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile achieves a higher product yield compared to the standard batch process [1]. The continuous process also minimizes impurity formation and increases overall purity, eliminating the need for a subsequent purification step [1].

Flow Chemistry Process Intensification Pharmaceutical Intermediates

Commercial 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Available at >99.0% (HPLC) Purity for High-Quality API Synthesis

Commercially sourced 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is available with a purity specification of >99.0% as determined by HPLC analysis, with strict limits on single impurities (≤0.50%) and total impurities (<1.00%) . This high-purity material is critical for the consistent manufacture of vilazodone API, as it minimizes the risk of introducing impurities that could be challenging to remove in downstream processing.

Quality Control Pharmaceutical Analysis Vilazodone Intermediate

Optimized Acylation-Reduction Route to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Achieves 82% First-Step Yield

A widely reported synthetic route for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile involves a two-step sequence starting with the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride. In one protocol, the acylation step, catalyzed by isobutylaluminum dichloride, proceeds with a yield of 82% . This compares favorably to alternative routes, such as Fischer indole cyclization approaches, which can suffer from lower overall yields (e.g., 24% overall yield) due to multiple steps and byproduct formation [1].

Synthetic Methodology Friedel-Crafts Acylation Indole Chemistry

High-Impact Application Scenarios for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile


GMP Manufacturing of Vilazodone Hydrochloride API

This compound is the indispensable key intermediate for the convergent synthesis of vilazodone hydrochloride, an FDA-approved antidepressant . The high-purity grade (>99.0% by HPLC) is specifically suited for the final coupling step with the piperazinylbenzofuran fragment, ensuring the production of API that meets stringent pharmacopeial standards . The availability of the compound in multi-kilogram quantities with documented quality specifications supports robust and scalable GMP manufacturing campaigns .

Process Development for Continuous Flow Synthesis

Researchers and process chemists engaged in modernizing pharmaceutical manufacturing can utilize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as a benchmark compound for developing continuous flow processes. The demonstrated superiority of a CSTR-based reduction of the corresponding ketone to yield this target intermediate with higher efficiency and purity than batch methods provides a validated case study for implementing flow chemistry in the production of complex intermediates [1].

Synthesis of Novel 5-HT1A Receptor Agonists and IGF-1R Inhibitors

As a versatile indole-5-carbonitrile building block, this compound serves as a starting point for the synthesis of dual 5-HT1A receptor agonists/serotonin reuptake inhibitors and allosteric IGF-1R inhibitors . Its functionalized chloroalkyl side chain allows for diversification into novel indole-3-heterocyclic derivatives, as demonstrated in recent studies exploring antidiabetic and antioxidant activities [2]. This makes it a valuable chemical probe for medicinal chemistry programs targeting CNS disorders and oncology.

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